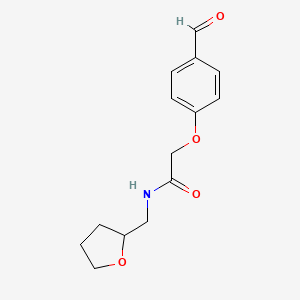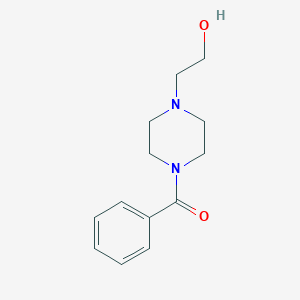
2-(4-Benzoyl-1-piperazinyl)ethanol
Übersicht
Beschreibung
The compound "2-(4-Benzoyl-1-piperazinyl)ethanol" is a chemical structure that is not directly mentioned in the provided papers, but it is related to the class of compounds discussed across the studies. These papers focus on the synthesis and evaluation of various piperazine derivatives, which are of interest due to their potential pharmacological activities, such as anti-acetylcholinesterase activity and H1-antihistaminic activity .
Synthesis Analysis
The synthesis of piperazine derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to "2-(4-Benzoyl-1-piperazinyl)ethanol". The synthesis involves the introduction of bulky moieties and substituents to enhance the activity of the compounds. Similarly, paper outlines the synthesis of a related compound, "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol", by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to achieve a high yield of 88.5%.
Molecular Structure Analysis
The molecular structure of piperazine derivatives plays a crucial role in their pharmacological activity. Paper provides insight into the crystal structure of a complex that includes a piperazine derivative, highlighting the importance of the arrangement of atoms and the coordination polyhedron in the activity of such compounds. Although the exact structure of "2-(4-Benzoyl-1-piperazinyl)ethanol" is not analyzed, the principles of molecular structure analysis can be inferred from the detailed crystallographic study presented.
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are influenced by the substituents attached to the piperazine nucleus. Paper discusses the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent antihistaminic activity. The reactivity of these compounds can be tailored by modifying the substituents, as seen in the synthesis of various derivatives in paper , where different secondary amines are treated with 4-bromomethylbenzenesulfonyl chloride to obtain the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are determined by their molecular structure and substituents. These properties are crucial for their biological activity and pharmacokinetics. While the papers do not provide explicit data on the physical and chemical properties of "2-(4-Benzoyl-1-piperazinyl)ethanol", they do discuss the properties of similar compounds. For example, paper mentions the affinity of a compound for acetylcholinesterase versus butyrylcholinesterase, which is a result of its chemical properties. Additionally, paper evaluates the enzyme inhibitory activity and cytotoxicity of synthesized derivatives, which are directly related to their chemical properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
2-(4-Benzoyl-1-piperazinyl)ethanol shows promise in the development of new antimicrobial agents. Patel and Park (2015) synthesized a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones with significant in vitro activity against bacteria and fungi (Patel & Park, 2015). Additionally, Abubshait et al. (2011) reported the synthesis of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, which exhibited antimicrobial activity (Abubshait et al., 2011).
Anticancer Activity
Kubica et al. (2018) designed and synthesized new derivatives of 2-(4-benzoyl-1-piperazinyl)quinoline with potential anticancer activity. Their study found these compounds to exhibit significant anticancer activity in cell culture (Kubica et al., 2018).
Thermal Behaviour Analysis
Krzyżak et al. (2013) investigated the thermal behavior of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives. Their research provides insights into the stability and possible applications of these compounds in various fields (Krzyżak et al., 2013).
HIV-1 Inhibitor Development
BMS-663749, a prodrug of an HIV-1 attachment inhibitor containing 2-(4-benzoyl-1-piperazinyl) moiety, was studied by Kadow et al. (2012) for its potential in HIV-1 treatment. This research underscores the significance of such compounds in developing effective HIV-1 attachment inhibitors (Kadow et al., 2012).
Molecular Structure and Spectral Analysis
Mekala et al. (2015) conducted a theoretical investigation of 2-(1-piperazinyl)ethanol's molecular structure, vibrational spectra, NMR, UV, and NBO analysis. This study aids in understanding the compound's electronic properties and potential applications (Mekala et al., 2015).
Synthesis of Novel Derivatives
Research by Patel et al. (2011) involved the synthesis of new pyridine derivatives, showcasing the versatility of 2-(4-benzoyl-1-piperazinyl)ethanol in the creation of compounds with potential therapeutic applications (Patel et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMBIBSNWGXLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390769 | |
| Record name | 2-(4-benzoyl-1-piperazinyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoyl-1-piperazinyl)ethanol | |
CAS RN |
56227-56-6 | |
| Record name | [4-(2-Hydroxyethyl)-1-piperazinyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56227-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-benzoyl-1-piperazinyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

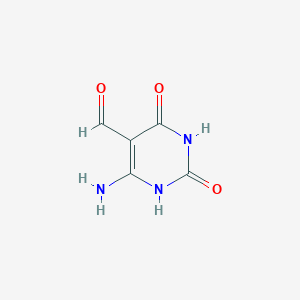
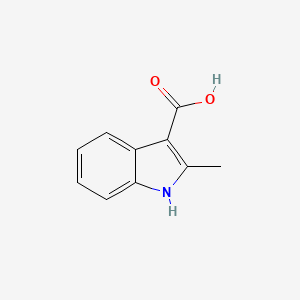

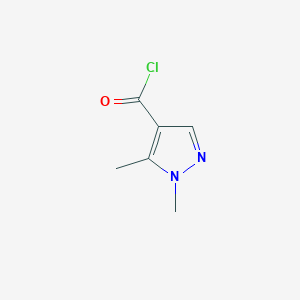

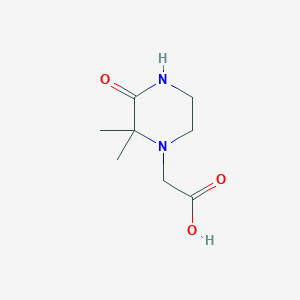
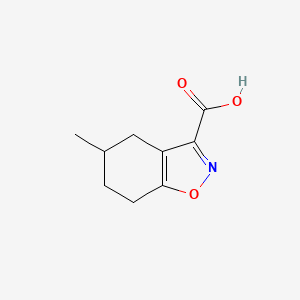

![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)
![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)



